HIDROCLORURO DE ISOGUVACINA

Descripción general

Descripción

Isoguvacine hidrocloruro es un agonista selectivo del receptor del ácido gamma-aminobutírico (GABA). Se utiliza principalmente en la investigación científica para estudiar sus efectos sobre la actividad neuronal y sus posibles aplicaciones terapéuticas . El compuesto es conocido por su capacidad para imitar la acción del GABA, el principal neurotransmisor inhibitorio del sistema nervioso central .

Aplicaciones Científicas De Investigación

El isoguvacine hidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El isoguvacine hidrocloruro ejerce sus efectos al unirse a los receptores GABA, específicamente el subtipo GABA_A. Esta unión mejora los efectos inhibitorios del GABA, lo que lleva a un aumento de la entrada de iones cloruro e hiperpolarización de la membrana neuronal. Esto da como resultado una reducción de la excitabilidad neuronal y la inhibición de la neurotransmisión . Los objetivos moleculares incluyen varias subunidades del receptor GABA_A, y las vías involucradas están principalmente relacionadas con la neurotransmisión inhibitoria .

Compuestos Similares:

Muscimol: Otro agonista del receptor GABA_A con efectos similares pero diferente estructura química.

Gaboxadol: Un compuesto con propiedades farmacológicas similares pero distinto en su composición química.

Unicidad: El isoguvacine hidrocloruro es único en su afinidad de unión específica y selectividad para los receptores GABA_A. Su estructura permite interacciones distintas con el receptor, lo que lo convierte en una herramienta valiosa en la investigación para comprender la neurotransmisión GABAérgica .

Análisis Bioquímico

Biochemical Properties

Isoguvacine Hydrochloride binds to rat synaptic cortical membranes and activates alpha1beta2gamma2S, alpha2beta2gamma2S, alpha3beta2gamma2S, alpha5beta2gamma2S, and rho1 subunit-containing GABAA receptors . The nature of these interactions involves the binding of Isoguvacine Hydrochloride to these receptors, leading to their activation.

Cellular Effects

Isoguvacine Hydrochloride has been shown to suppress low magnesium-induced seizure-like events in organotypic hippocampal brain slices This suggests that Isoguvacine Hydrochloride can influence cell function by modulating cell signaling pathways related to seizure activity

Molecular Mechanism

The molecular mechanism of action of Isoguvacine Hydrochloride involves its binding to GABAA receptors, leading to their activation This activation can result in changes in gene expression and potentially influence enzyme inhibition or activation

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Isoguvacine Hydrochloride in laboratory settings are limited, it is known that the compound can have an impact on seizure-like events in organotypic hippocampal brain slices . This suggests that the effects of Isoguvacine Hydrochloride can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models of autism spectrum disorder (ASD), chronic administration of Isoguvacine Hydrochloride (2 mg/kg) has been shown to improve tactile over-reactivity, anxiety-like behaviors, and social impairments

Metabolic Pathways

Given its role as a GABAA receptor agonist, it is likely that it interacts with enzymes or cofactors involved in GABA metabolism .

Subcellular Localization

Given its role as a GABAA receptor agonist, it is likely that it localizes to areas of the cell where these receptors are present

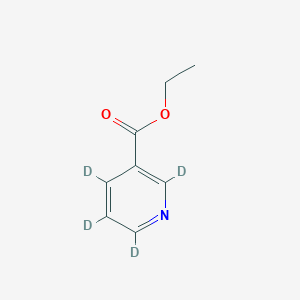

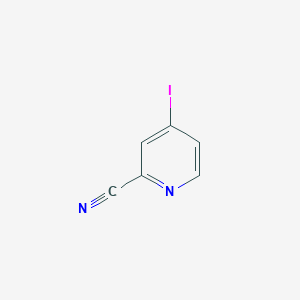

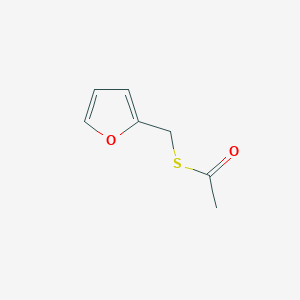

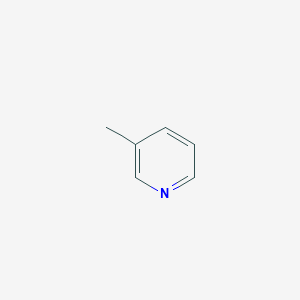

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El isoguvacine hidrocloruro se puede sintetizar a través de un proceso de varios pasos que involucra la ciclización de precursores apropiadosEl paso final implica la conversión de la base libre a su sal de hidrocloruro .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para el isoguvacine hidrocloruro no están ampliamente documentados, el enfoque general involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la cristalización y la recristalización para obtener el producto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones: El isoguvacine hidrocloruro principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones ácido-base, dada su porción de ácido carboxílico .

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Estas reacciones a menudo involucran nucleófilos como aminas o alcoholes en condiciones suaves a moderadas.

Reacciones Ácido-Base: Estas reacciones generalmente ocurren en soluciones acuosas, donde el isoguvacine hidrocloruro puede actuar como un ácido, donando un protón a una base.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos de isoguvacine hidrocloruro .

Comparación Con Compuestos Similares

Muscimol: Another GABA_A receptor agonist with similar effects but different chemical structure.

Gaboxadol: A compound with similar pharmacological properties but distinct in its chemical makeup.

Uniqueness: Isoguvacine hydrochloride is unique in its specific binding affinity and selectivity for GABA_A receptors. Its structure allows for distinct interactions with the receptor, making it a valuable tool in research for understanding GABAergic neurotransmission .

Propiedades

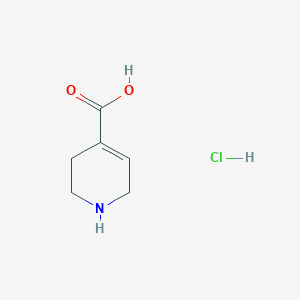

IUPAC Name |

1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,7H,2-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWREQRNTXCCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64603-90-3 (Parent) | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00218663 | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68547-97-7, 64603-90-3 | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine](/img/structure/B133912.png)